Ethyl 7-cyano-2-oxoheptanoate
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Overview
Description
Ethyl 7-cyano-2-oxoheptanoate is an organic compound with the molecular formula C10H15NO3. It is known for its role as a versatile building block in organic synthesis, enabling the creation of various functional molecules. This compound is characterized by the presence of a cyano group (-CN) and an oxo group (=O) within its heptanoate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 7-cyano-2-oxoheptanoate typically involves a multi-step synthetic route. One common method includes the reaction of 6-chloroacetyl chloride with a nucleophilic reagent in the presence of a condensing agent and phosphorus pentoxide (P2O5). This reaction yields 6-chloroacetyl cyanide, which is then hydrolyzed under acidic conditions and subjected to a nucleophilic substitution reaction with another nucleophilic reagent to produce ethyl 7-chloro-2-oxoheptanoate . This intermediate can be further converted to this compound through additional synthetic steps.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes controlling the temperature, pressure, and concentration of reagents to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-cyano-2-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2) or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or oxo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic reagents like sodium cyanide (NaCN) and ammonia (NH3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 7-cyano-2-oxoheptanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 7-cyano-2-oxoheptanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The oxo group can also engage in various chemical transformations, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-chloro-2-oxoheptanoate: Similar in structure but with a chloro group instead of a cyano group.
Ethyl 7-amino-2-oxoheptanoate: Contains an amino group in place of the cyano group.
Ethyl 7-hydroxy-2-oxoheptanoate: Features a hydroxy group instead of the cyano group.
Uniqueness
Ethyl 7-cyano-2-oxoheptanoate is unique due to the presence of both the cyano and oxo groups, which confer distinct reactivity and versatility in synthetic applications. The cyano group provides a site for nucleophilic addition, while the oxo group allows for various oxidation and reduction reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 7-cyano-2-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)9(12)7-5-3-4-6-8-11/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGHEWJJXAKEGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641279 |
Source
|
Record name | Ethyl 7-cyano-2-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-92-4 |
Source
|
Record name | Ethyl 7-cyano-2-oxoheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890097-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-cyano-2-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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